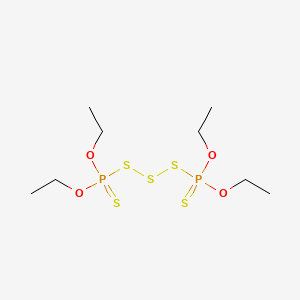

Bis(diethoxythiophosphinoyl) trisulphide

Description

Properties

CAS No. |

6926-73-4 |

|---|---|

Molecular Formula |

C8H20O4P2S5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3 |

InChI Key |

IQEAJQZWSFSIDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SSSP(=S)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Reacting dichlorothiophosphinoyl with ethanol: to form diethoxythiophosphinoyl chloride.

Further reacting: the diethoxythiophosphinoyl chloride with sulfur to obtain bis(diethoxythiophosphinoyl) trisulphide[][1].

Chemical Reactions Analysis

Types of Reactions: Bis(diethoxythiophosphinoyl) trisulphide undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized phosphorus-sulfur compounds.

Reduction: Can be reduced to simpler phosphorus-sulfur compounds.

Substitution: Participates in substitution reactions where the ethoxy groups can be replaced by other functional groups[][1].

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Substitution reagents: Such as halogens or other nucleophiles[][1].

Scientific Research Applications

Chemistry:

- Used as a reagent in the synthesis of other organic phosphorus and sulfur compounds[1][1].

- Acts as a de-functionalization reagent for borate esters[1][1].

Biology and Medicine:

- Potential applications in the development of new pharmaceuticals due to its unique chemical properties[1][1].

Industry:

- Utilized in the production of specialized chemicals and materials[1][1].

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s trisulphide bridge and thiophosphinoyl groups distinguish it from related sulfur- or phosphorus-containing substances. Below is a comparative analysis with key analogs:

*Note: The molecular formula for this compound is inferred based on its IUPAC name.

Key Observations:

- Sulfur Content: this compound contains five sulfur atoms (three in the trisulphide bridge and two in thiophosphinoyl groups), exceeding TESPT’s four sulfur atoms . This higher sulfur content may enhance its utility in vulcanization or as a corrosion inhibitor.

- Functional Groups: Unlike Triphenylphosphine, which lacks sulfur, the thiophosphinoyl groups in the target compound likely confer greater thermal stability and resistance to oxidation .

- Hybrid Characteristics : The compound combines features of thiophosphoryl derivatives (e.g., nucleophilicity) and polysulphides (e.g., redox activity), making it distinct from phosphites like Triisopropyl phosphite .

Reactivity and Stability

- Thermal Stability: Organoethoxysilanes like TESPT degrade at temperatures >150°C, releasing ethoxy groups and sulfur . This compound may exhibit similar behavior but with delayed degradation due to stronger P-S bonds.

- Hydrolytic Sensitivity: Thiophosphinoyl compounds are generally less hydrolytically stable than phosphites. For example, Triisopropyl phosphite hydrolyzes rapidly in acidic conditions , whereas the target compound’s trisulphide bridge may slow hydrolysis.

- Redox Activity : The trisulphide bridge can participate in disulfide exchange reactions, akin to TESPT’s tetrasulfide functionality in rubber vulcanization .

Analytical Methods

Analytical techniques for characterizing similar compounds include:

Q & A

Basic Research: What are the optimal synthetic routes for producing Bis(diethoxythiophosphinoyl) trisulphide with high purity?

Methodological Answer:

Synthesis typically involves thiolation and sulfurization of diethoxyphosphine precursors. Key steps include:

- Reaction stoichiometry control : Maintain a 1:3 molar ratio of diethoxyphosphine to sulfurizing agents (e.g., elemental sulfur or Lawesson’s reagent) to minimize byproducts.

- Temperature modulation : Conduct reactions at 60–80°C under inert gas (N₂/Ar) to prevent oxidation .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) for isolation. Monitor purity via TLC or GC-MS .

Advanced Research: How can mechanistic insights into the reactivity of this compound be elucidated?

Methodological Answer:

Combine spectroscopic and computational approaches:

- Spectroscopy : Use ³¹P NMR to track phosphorus-sulfur bond dynamics during reactions. IR spectroscopy identifies thiophosphoryl (P=S) vibrational modes .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and reaction pathways. Validate with experimental kinetic data .

Basic Characterization: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

Prioritize multi-modal characterization:

- NMR : ¹H, ¹³C, and ³¹P NMR confirm backbone structure and substituent arrangement.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (±1 ppm accuracy) .

- Elemental analysis : Quantify C, H, N, S, and P to validate stoichiometry .

Advanced Application: How does this compound perform in polymer crosslinking or coordination chemistry?

Methodological Answer:

Evaluate its role as a ligand or crosslinker:

- Coordination studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis and EPR spectroscopy.

- Polymer networks : Incorporate into rubber or epoxy matrices and assess crosslink density via swelling experiments or DMA .

Data Contradictions: How should researchers address discrepancies in reported thermal stability values?

Methodological Answer:

Systematically isolate variables:

- Sample history : Compare freshly synthesized vs. aged samples, as hydrolysis or oxidation may alter stability .

- Method calibration : Standardize DSC/TGA protocols (heating rate: 10°C/min; N₂ atmosphere) across studies .

- Replicate conditions : Ensure consistent sulfur content and solvent traces, which impact decomposition thresholds .

Advanced Stability: What factors influence the thermal decomposition kinetics of this compound?

Methodological Answer:

Investigate via controlled experiments:

- Isoconversional analysis : Apply the Friedman method to DSC data to determine activation energy (Eₐ) variability with conversion.

- Atmospheric effects : Compare decomposition in oxidative (air) vs. inert (Ar) environments to identify dominant degradation pathways .

Computational Modeling: How can molecular dynamics simulations predict solvent interactions of this compound?

Methodological Answer:

Leverage force-field parameterization:

- Solvent selection : Simulate in polar (acetonitrile) vs. non-polar (toluene) solvents using OPLS-AA force fields.

- Binding free energy : Calculate via MM-PBSA to predict solubility trends. Cross-validate with experimental partition coefficients (log P) .

Environmental Impact: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

Adopt OECD guidelines for environmental testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.